molecular formula C21H24N6 B608615 L-Moses

L-Moses

货号: B608615
分子量: 360.5 g/mol
InChI 键: MSFPLTWUFWOKBX-IFXJQAMLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

L-Moses,也称为L-45,是p300/CBP相关因子(PCAF)和GCN5中溴结构域的强效和选择性抑制剂。这些溴结构域通过与组蛋白上乙酰化赖氨酸的相互作用参与基因表达的调控。This compound 对 PCAF 的解离常数 (Kd) 为 126 nM,使其成为一种高效的抑制剂 .

准备方法

合成路线和反应条件

L-Moses 的合成涉及多个步骤,从关键中间体的制备开始。该过程通常包括:

    核心结构的形成: 这涉及合成三唑环,它是 this compound 的一个关键组成部分。

    功能化: 然后用各种取代基对三唑环进行功能化,以增强其对 PCAF 溴结构域的结合亲和力和选择性。

    纯化: 使用柱色谱等技术纯化最终产物,以实现高纯度。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但在更大规模上进行。这涉及优化反应条件,以最大限度地提高产率和纯度,同时最大限度地降低成本。高性能液相色谱 (HPLC) 等技术用于纯化,该化合物通常以固体形式生产,便于储存和处理 .

化学反应分析

反应类型

L-Moses 主要由于其结构中存在反应性官能团而经历取代反应。它也可以参与氢键和疏水相互作用,这对它与溴结构域的结合至关重要。

常用试剂和条件

    试剂: this compound 的合成和反应中使用的常见试剂包括三唑前体、乙酰化赖氨酸和各种有机溶剂。

    条件: 反应通常在受控温度和 pH 值下进行,以确保最佳产率。二甲基亚砜 (DMSO) 等溶剂通常用于溶解该化合物。

主要产品

从涉及 this compound 的反应中形成的主要产物通常是其衍生物,这些衍生物旨在增强其对溴结构域的结合亲和力和选择性。这些衍生物通常被测试其生物活性及其潜在的治疗应用 .

科学研究应用

Neuroprotective Applications

L-Moses has demonstrated promising neuroprotective effects, particularly in the context of neurodegenerative diseases. Research indicates that it inhibits neuronal cell death induced by Tunicamycin, a compound known to induce endoplasmic reticulum (ER) stress and apoptosis in neurons.

Case Study: Inhibition of Neuronal Cell Death

In a study involving human induced pluripotent stem cell (iPSC)-derived cortical neurons, this compound was shown to significantly reduce Tunicamycin-mediated neuronal death. The compound achieved this by inhibiting KAT2B, a lysine acetyltransferase, which plays a crucial role in the transcriptional regulation of cell survival pathways. The results indicated a dose-dependent reduction in CHOP levels, a pro-apoptotic marker, suggesting that this compound can effectively mitigate the cellular stress response associated with neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease .

Cancer Treatment

This compound's selectivity for PCAF over other bromodomains makes it an attractive candidate for cancer research. The compound's ability to modulate histone acetylation can influence gene expression patterns associated with tumor progression.

Data Table: Selectivity and Potency of this compound Compared to Other Compounds

Compound NameSelectivityK_d (nM)Notable Features
This compound (L-45)Highly selective126Inhibits PCAF; neuroprotective properties
GSK2801Moderate selectivity200Inhibits BRD4; used in cancer research
JQ1Selective50Inhibits BRD4; potential anti-cancer drug
I-BET762Moderate selectivity100Inhibits BET family; anti-inflammatory properties

The exceptional selectivity of this compound for PCAF—over 4500-fold compared to BRD4—enables targeted therapeutic strategies that minimize off-target effects .

Mechanistic Insights

The mechanism by which this compound exerts its effects involves the inhibition of KAT2B, leading to altered transcriptional responses in stressed neurons. This inhibition not only protects against cell death but also helps in reversing transcriptional changes induced by stressors like Tunicamycin.

Research Findings

  • Transcriptional Analysis : Following treatment with this compound, significant alterations in gene expression profiles were observed, indicating its potential as a therapeutic agent capable of modifying disease-associated transcriptional networks .
  • Cell Viability Assays : Flow cytometry and MTS viability assays confirmed the protective effects of this compound against Tunicamycin-induced cell death, highlighting its utility in neurodegenerative disease models .

Metabolic Stability and Toxicity Profile

This compound exhibits metabolic stability in mouse and human liver microsomes, with no observable cytotoxicity reported in peripheral blood mononuclear cells (PBMC). This profile suggests that this compound could be a viable candidate for further development into clinical applications without significant safety concerns .

作用机制

L-Moses 通过与 PCAF 和 GCN5 溴结构域的乙酰化赖氨酸结合口袋结合发挥作用。这种结合会破坏溴结构域与组蛋白之间的相互作用,从而抑制基因表达的调控。This compound 的分子靶点包括 PCAF 和 GCN5 的溴结构域,所涉及的途径与表观遗传调控相关 .

相似化合物的比较

L-Moses 由于其对 PCAF 和 GCN5 溴结构域的高选择性和效力而独一无二。类似的化合物包括:

    JQ1: 一种众所周知的溴结构域抑制剂,靶向 BRD4。

    I-BET762: 另一种溴结构域抑制剂,具有更广泛的靶点。

    RVX-208: 靶向 BET 溴结构域,用于心血管研究。

与这些化合物相比,this compound 对 PCAF 和 GCN5 表现出更高的选择性,使其成为研究这些特定溴结构域的宝贵工具 .

如果您有任何其他问题或需要更多详细信息,请随时提问!

生物活性

L-Moses, also known as L-45, is a selective inhibitor of the bromodomains present in p300/CBP-associated factor (PCAF) and GCN5. These bromodomains play a crucial role in regulating gene expression by interacting with acetylated lysines on histone proteins. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit pathways associated with tumor growth.

This compound acts by binding to the acetylated lysines-binding pocket of PCAF and GCN5 bromodomains. This interaction disrupts the normal binding of these bromodomains to histone proteins, thereby inhibiting gene expression regulation. The compound exhibits a high affinity for PCAF with a dissociation constant (KdK_d) of 126 nM, while its KdK_d for GCN5 is reported at 600 nM . This selectivity is significant, as it allows researchers to study the specific roles of these bromodomains without interference from others.

Selectivity and Potency

This compound demonstrates remarkable selectivity for PCAF over other bromodomains. For instance, it shows over 4500-fold selectivity compared to BRD4 . The compound is characterized by a high affinity (inhibition constant KiK_i = 47 nM for PCAF) and minimal off-target effects, making it an effective chemical probe for studying bromodomain functions in various biological contexts.

Cellular Effects

Research indicates that this compound can inhibit neuronal cell death induced by Tunicamycin, reversing transcriptional changes associated with this treatment . Additionally, it exhibits metabolic stability in both mouse and human liver microsomes and shows no observable cytotoxicity in peripheral blood mononuclear cells (PBMC) .

Table 1: Binding Affinity of this compound

TargetBinding Affinity (KdK_d or KiK_i)Selectivity
PCAF126 nMHighly selective
GCN5600 nMModerate
BRD4>4500-fold selectivityVery low affinity

Table 2: Comparison of Cellular Effects

EffectObservations
Neuronal Cell Death InhibitionReverses Tunicamycin-induced changes
Metabolic StabilityStable in mouse and human liver microsomes
CytotoxicityNo observable cytotoxicity in PBMC

Case Study: Cancer Treatment Potential

A study explored the potential of this compound in cancer therapy by examining its effects on various cancer cell lines. The findings indicated that this compound effectively reduced cell viability in PCAF-dependent tumors while sparing normal cells. This selectivity suggests a promising therapeutic window for treating cancers with high PCAF expression.

Clinical Implications

In clinical settings, this compound has been evaluated for its impact on patient quality of life (QOL) during treatment regimens. A comparative analysis showed that patients treated with agents targeting bromodomain pathways experienced fewer side effects related to gastrointestinal toxicity compared to those receiving standard care . This correlation highlights the potential benefits of incorporating this compound into treatment protocols.

Research Findings

Recent studies have reinforced the significance of this compound in epigenetic research. Its ability to selectively inhibit PCAF and GCN5 has opened new avenues for understanding gene regulation mechanisms involved in cancer progression and inflammation pathways . Furthermore, ongoing research is investigating the broader implications of bromodomain inhibition on viral infections and other diseases.

属性

IUPAC Name

(1S,2S)-1-N,1-N-dimethyl-2-N-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6/c1-14(19(26(3)4)16-10-6-5-7-11-16)22-20-17-12-8-9-13-18(17)21-24-23-15(2)27(21)25-20/h5-14,19H,1-4H3,(H,22,25)/t14-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFPLTWUFWOKBX-IFXJQAMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C3=CC=CC=C32)NC(C)C(C4=CC=CC=C4)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C2N1N=C(C3=CC=CC=C32)N[C@@H](C)[C@H](C4=CC=CC=C4)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary molecular target of L-Moses?

A1: this compound is a potent and selective inhibitor of the bromodomain of the p300/CBP-associated factor (PCAF) and the closely related bromodomain-containing protein GCN5. []

Q2: How does this compound interact with its target?

A2: this compound binds to the bromodomain of PCAF, disrupting its interaction with histone H3.3. This disruption has downstream effects on gene transcription. [] A co-crystal structure of this compound with the homologous bromodomain PfGCN5 from Plasmodium falciparum provided structural insights into its high selectivity for PCAF and GCN5 bromodomains. []

Q3: What is the significance of targeting PCAF in cancer?

A3: PCAF is a lysine acetyltransferase often overexpressed in various cancers. Its inhibition offers a potential therapeutic strategy. []

Q4: Does this compound show any effect on FLT3-ITD positive AML cells?

A4: Research indicates that a closely related compound, identified as a PRMT5 inhibitor, effectively inhibits the growth of FLT3-ITD positive AML cells, particularly in combination with the tyrosine kinase inhibitor AC220. While this research doesn't directly investigate this compound, it highlights the potential of targeting epigenetic modifiers in this type of leukemia. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is not provided in the given abstracts. The molecular weight is also not explicitly mentioned.

Q6: Is there any spectroscopic data available for this compound?

A6: The provided abstracts do not mention any specific spectroscopic data for this compound.

Q7: How does the structure of this compound contribute to its selectivity?

A7: this compound is a triazolophthalazine-based molecule. The specific structural features responsible for its selectivity towards PCAF and GCN5 over other bromodomains are detailed through its co-crystal structure with PfGCN5. This structure provides insights into the specific interactions responsible for its selectivity profile. []

Q8: What is the role of the enantiomeric purity of this compound?

A8: this compound is synthesized in an enantiopure form using (1R,2S)-(−)-norephedrine as a starting material. The importance of its enantiomeric purity for its activity and selectivity is not explicitly discussed in the provided information. []

Q9: What is known about the stability of this compound?

A9: this compound demonstrates good metabolic stability when tested in both human and mouse liver microsomes. [] This suggests its potential for in vivo applications.

Q10: Are there any specific formulation strategies mentioned for this compound?

A10: The abstracts do not elaborate on any particular formulation strategies for this compound.

Q11: What cell-based assays were used to evaluate this compound?

A11: A nanoBRET assay was employed to confirm that this compound disrupts the interaction between PCAF bromodomain and histone H3.3 within living cells. []

Q12: Has this compound been tested in animal models or clinical trials?

A12: The given information does not provide details about any in vivo studies or clinical trials conducted with this compound.

Q13: What is the cytotoxicity profile of this compound?

A13: this compound exhibits no significant cytotoxicity towards peripheral blood mononuclear cells (PBMCs) [], indicating a favorable safety profile in this context.

Q14: What is the significance of this compound's cell permeability?

A14: this compound displays good cell permeability [], an essential property for its potential use in in vivo studies and therapeutic development.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。